molecular formula C13H20N4O2 B15117255 Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B15117255
M. Wt: 264.32 g/mol
InChI Key: RIJGBLQBRIGDCN-UHFFFAOYSA-N
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Description

Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperazine moiety. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the reaction of piperazine with 4,6-dimethylpyrimidine-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in a solvent like chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific combination of a pyrimidine ring with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to modulate inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 4-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N4O2/c1-4-19-13(18)17-7-5-16(6-8-17)12-14-10(2)9-11(3)15-12/h9H,4-8H2,1-3H3

InChI Key

RIJGBLQBRIGDCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=CC(=N2)C)C

Origin of Product

United States

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